Home > Products > Screening Compounds P32513 > 3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2-BUTOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2-BUTOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE -

3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2-BUTOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Catalog Number: EVT-4430535
CAS Number:
Molecular Formula: C31H41NO6
Molecular Weight: 523.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Nifedipine

    Compound Description: Dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate. Nifedipine is a well-known calcium channel blocker widely used in the treatment of hypertension and angina pectoris. [ [], [] ]

    Relevance: Nifedipine serves as a prototypical example of a 1,4-dihydropyridine calcium antagonist. Like dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-butoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, it possesses the core 1,4-dihydropyridine ring system with ester substituents at positions 3 and 5. [ [], [] ] This structural similarity suggests potential calcium antagonist activity for the target compound.

Nicardipine

    Compound Description: (+)- and (-)-2-(N-benzyl-N-methylamino)ethyl methyl 2, 6-dimethyl-4-(m-nitrophenyl)-1, 4-dihydropyridine-3, 5-dicarboxylate. Nicardipine is another prominent 1,4-dihydropyridine calcium channel blocker used primarily for the treatment of hypertension. [ [], [] ] It exhibits vasodilatory effects, particularly in cerebral vessels. [ [], [] ]

    Relevance: Nicardipine, similar to dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-butoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate, contains the core 1,4-dihydropyridine ring structure with ester substituents at positions 3 and 5. [ [], [] ] The presence of a nitrophenyl group at position 4 in both compounds further strengthens their structural relationship. This similarity suggests that the target compound may possess antihypertensive and vasodilatory properties.

Nimodipine

    Compound Description: Isopropyl 2-methoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate. Nimodipine is a dihydropyridine calcium channel blocker recognized for its selective action on cerebral blood vessels. [ [], [] ] It is primarily utilized to prevent cerebral vasospasm following a subarachnoid hemorrhage.

    Relevance: Nimodipine shares the core 1,4-dihydropyridine structure with ester substituents at the 3 and 5 positions with dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-butoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate. [ [], [] ] The presence of a nitrophenyl group at the 4 position in both molecules strengthens their structural similarity, indicating that the target compound might exhibit similar vasodilatory effects, especially in cerebral vessels.

Diethyl 4-(4-chloro-2-propyl-1H-imidazol-5-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate monohydrate

    Compound Description: As the name suggests, this compound is a 1,4-dihydropyridine derivative with a chloropropyl imidazole substituent at the 4-position and ethyl ester groups at the 3,5 positions. The crystal structure of this compound has been reported, revealing a nearly perpendicular orientation of the imidazole ring relative to the dihydropyridine moiety. [ [] ]

    Compound Description: This compound is identified as a process-related impurity during the synthesis of amlodipine, another dihydropyridine calcium channel blocker. It bears a close structural resemblance to amlodipine, differing only in the ester side chains. [ [] ]

2-Nitratopropyl-3-nitratopropyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate (CD-349)

    Compound Description: CD-349 is a novel dihydropyridine derivative with notable vasodilatory effects, particularly in cerebral circulation. [ [] ] Studies have demonstrated its ability to increase vertebral and cerebral blood flow in dogs, indicating its potential as a cerebrovasodilator. [ [] ]

Methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl- 4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411)

    Compound Description: FRC-8411 is a novel dihydropyridine derivative shown to possess significant antihypertensive properties. [ [], [] ] It demonstrates a long-lasting hypotensive effect in spontaneously hypertensive rats, making it a potential candidate for long-term antihypertensive therapy. [ [], [] ]

    Relevance: FRC-8411 and dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-butoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate share the basic 1,4-dihydropyridine structure with a substituted phenyl ring at the 4-position and ester groups at the 3- and 5-positions. [ [], [] ] This structural similarity, along with FRC-8411's potent antihypertensive activity, suggests that the target compound might also possess antihypertensive properties.

    Compound Description: This compound, containing a thienyl group at the 4-position of the dihydropyridine ring, is notable for its unique solid-state photodimerization behavior. The crystal structure reveals a "buffer zone" created by the disordered piperidine rings, allowing for photodimerization despite steric hindrance. [ [] ]

Properties

Product Name

3,5-DIMETHYL 1-[2-(ADAMANTAN-1-YLOXY)ETHYL]-4-(2-BUTOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

IUPAC Name

dimethyl 1-[2-(1-adamantyloxy)ethyl]-4-(2-butoxyphenyl)-4H-pyridine-3,5-dicarboxylate

Molecular Formula

C31H41NO6

Molecular Weight

523.7 g/mol

InChI

InChI=1S/C31H41NO6/c1-4-5-11-37-27-9-7-6-8-24(27)28-25(29(33)35-2)19-32(20-26(28)30(34)36-3)10-12-38-31-16-21-13-22(17-31)15-23(14-21)18-31/h6-9,19-23,28H,4-5,10-18H2,1-3H3

InChI Key

QEFQJWHYWMQZRM-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CCOC34CC5CC(C3)CC(C5)C4)C(=O)OC

Canonical SMILES

CCCCOC1=CC=CC=C1C2C(=CN(C=C2C(=O)OC)CCOC34CC5CC(C3)CC(C5)C4)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.